molecular formula C8H3Cl3F4O B1402226 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417566-49-4

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1402226
CAS No.: 1417566-49-4
M. Wt: 297.5 g/mol
InChI Key: POTZECKZZNOUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is a specialized fluorinated aromatic compound of high interest in advanced organic synthesis and pharmaceutical research. Its structure features a benzene ring substituted with fluorine, a trichloromethoxy group (-OCCl₃), and a trifluoromethyl group (-CF₃), making it a versatile and electron-deficient scaffold for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. In scientific research, this compound serves as a critical precursor for synthesizing complex molecules. The presence of multiple halogen atoms and the electron-withdrawing -CF₃ group on the ring makes it highly reactive towards nucleophiles. Researchers can utilize it to create a variety of derivatives, such as amines, thioethers, and phenolic compounds, which are valuable in the development of agrochemicals and pharmaceuticals. Compared to its analog with a -OCF₃ group, the -OCCl₃ group in this compound can alter its electronic properties and reactivity, offering a different pathway for chemical transformations. This product is strictly labeled For Research Use Only . It is intended for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

2-fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-5-3-1-2-4(6(5)12)7(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTZECKZZNOUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Fluorination of Trifluoromethylbenzene Derivatives

  • Chlorination of trifluoromethyl groups is achieved using aluminum chloride and acetyl chloride as catalysts and reagents. This step converts trifluoromethyl groups into chlorinated analogs, such as difluorochloromethyl or fluorodichloromethyl substituents, essential intermediates for further functionalization.

  • Fluorination of trichloromethyl groups is conducted by reacting trichloromethylbenzene derivatives with anhydrous hydrogen fluoride in an autoclave at temperatures ranging from 50°C to 100°C under nitrogen pressure. This step replaces chlorine atoms with fluorine, yielding fluorodichloromethyl or difluorochloromethyl groups.

Catalytic Halogen Exchange and Substitution

  • The reaction mixtures often contain halogen transfer catalysts such as antimony pentachloride or iron(III) chloride to promote halogen exchange and substitution on the aromatic ring.

  • Lewis acid catalysts like aluminum chloride and titanium tetrachloride facilitate Friedel-Crafts type reactions and halogenation under hydrogen chloride atmosphere. For example, mixing 1,3-bis-(trichloromethyl)-benzene with 1,3-bis-(trifluoromethyl)-benzene in the presence of iron(III) chloride and hydrogen chloride at elevated temperatures (100–150°C) yields 1-trichloromethyl-3-trifluoromethyl-benzene and related compounds.

  • The reactions are typically performed in autoclaves with controlled temperature, pressure, and gas flow (hydrogen chloride or nitrogen) to maintain reaction conditions and remove byproduct gases such as hydrogen chloride continuously.

Isolation and Purification

  • After completion, the reaction mixtures are cooled, pressure is released, and the organic phase is separated.

  • The reaction mixtures are washed with dilute hydrochloric acid and water to remove inorganic residues and catalyst remnants.

  • The crude products are purified by fractional distillation under reduced pressure , isolating target compounds based on their boiling points (e.g., 87–94°C at 11–13 mm Hg for trifluoromethyl-trichloromethyl benzenes).

Representative Reaction Conditions and Yields

Step/Reaction Reagents & Catalysts Conditions Product Yield (%) Product Characteristics
Chlorination of trifluoromethylbenzene Aluminum chloride, acetyl chloride Room temp to 100°C, stirring ~31–33% 1-trifluoromethyl-3-trichloromethyl-benzene; bp 87–90°C
Fluorination of trichloromethylbenzene Anhydrous hydrogen fluoride 50–100°C, autoclave, 2–25 bar N₂ ~25–65% 1,3-difluoro-4,6-bis-(trichloromethyl)benzene; mp 77–79°C
Halogen exchange with antimony pentachloride Antimony pentachloride 40–60°C, 20 bar HCl, 1–2 hours ~30–64% Mixture including 1-(trifluoromethyl)-3-(trichloromethyl)-benzene
Friedel-Crafts type substitution Aluminum chloride, iron(III) chloride, TiCl₄ 100–150°C, HCl atmosphere 31–50% Various trichloromethyl-trifluoromethyl benzenes

Detailed Research Findings

  • Gas chromatography analysis of reaction mixtures reveals complex product distributions, including mono- and bis-substituted trifluoromethyl and trichloromethyl benzenes, with yields varying depending on catalyst and conditions.

  • The continuous removal of hydrogen chloride during fluorination and halogen exchange reactions is critical to drive the reaction forward and avoid side reactions.

  • The use of autoclaves with reflux condensers and pressure regulation allows precise control over reaction parameters, improving reproducibility and yield.

  • Fractional distillation under vacuum is essential for isolating pure compounds due to close boiling points of intermediates and related byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen groups or the formation of hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Development

The unique structure of 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene makes it a candidate for drug development. Its halogen substituents can influence biological activity, making it valuable for:

  • Antiviral Agents : Research indicates that halogenated compounds can exhibit antiviral properties, potentially leading to the development of new antiviral drugs.
  • Anticancer Research : The compound's reactivity may allow it to form adducts with biomolecules, which could be explored for anticancer therapies.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various reactions such as:

  • Nucleophilic Substitution : The trichloromethoxy group can be replaced by other nucleophiles, enabling the synthesis of diverse derivatives.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, essential in constructing complex organic molecules.

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of halogenated aromatic compounds, this compound was tested against several viral strains. The results indicated that the compound exhibited moderate antiviral activity, suggesting potential as a lead compound for further development.

Case Study 2: Synthesis of Novel Derivatives

Researchers successfully synthesized a series of derivatives from this compound through nucleophilic substitution reactions. These derivatives were characterized using NMR and mass spectrometry, demonstrating enhanced solubility and biological activity compared to the parent compound.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
2-Fluoro-1-(trifluoromethoxy)-3-trifluoromethylbenzeneStructureContains trifluoromethoxy instead of trichloromethoxy
1-Bromo-2-fluoro-3-trifluoromethylbenzeneStructureContains bromine instead of chlorine
1,3,5-Tris(trifluoromethyl)benzeneStructureAll trifluoromethyl groups; lacks chlorine substituents

The comparative analysis highlights the unique combination of trifluoromethyl and trichloromethoxy groups in this compound, which can impart distinct physical and chemical properties compared to other fluorinated or chlorinated compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the fluoro, trichloromethoxy, and trifluoromethyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and electronic features are best understood through comparison with analogues from published studies. Below is a detailed analysis:

1-Fluoro-3-(trifluoromethoxy)benzene

  • Substituents : Fluorine (position 1), trifluoromethoxy (-O-CF₃, position 3).
  • Key Differences :
    • The trifluoromethoxy group (-O-CF₃) is a stronger EWG than trichloromethoxy (-O-CCl₃) due to fluorine’s higher electronegativity, leading to greater deactivation of the aromatic ring.
    • Computational data (e.g., atomic coordinates) for 1-fluoro-3-(trifluoromethoxy)benzene reveals bond lengths and angles consistent with significant ring distortion caused by the -O-CF₃ group .
  • Applications : Often used as a surrogate in enantioselective synthesis studies, where electronic effects influence catalytic outcomes .

2-Isopropoxy-1-(methylsulfonyl)-3-(trifluoromethyl)benzene

  • Substituents : Isopropoxy (-O-iPr, position 2), methylsulfonyl (-SO₂Me, position 1), trifluoromethyl (-CF₃, position 3).
  • Key Differences: The methylsulfonyl group (-SO₂Me) is a stronger EWG than -O-CCl₃, significantly reducing electron density at position 1.
  • Applications : Sulfonyl-containing aromatics are prevalent in drug design due to their metabolic stability and hydrogen-bonding capacity.

Benzodiazepine Derivative ()

  • Structure : Contains fluoropropoxy (-O-(CH₂)₂F) and trifluoromethyl (-CF₃) groups.
  • Key Differences :
    • The fluoropropoxy chain introduces conformational flexibility absent in rigid -O-CCl₃.
    • Biological studies show such derivatives achieve high cyclization yields (91%), suggesting that fluorine substituents enhance reaction efficiency through electronic stabilization of intermediates .

Comparative Data Table

Compound Name Substituents (Positions) Key Functional Groups Electronic Effects (Hammett σ) Notable Applications
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene F (2), -O-CCl₃ (1), -CF₃ (3) -O-CCl₃ (moderate EWG), -CF₃ σ ≈ +0.45 (CCl₃O) Agrochemical intermediates
1-Fluoro-3-(trifluoromethoxy)benzene F (1), -O-CF₃ (3) -O-CF₃ (strong EWG) σ ≈ +0.55 (CF₃O) Catalysis surrogates
2-Isopropoxy-1-(methylsulfonyl)-3-(trifluoromethyl)benzene -O-iPr (2), -SO₂Me (1), -CF₃ (3) -SO₂Me (very strong EWG) σ ≈ +1.00 (SO₂Me) Pharmaceutical scaffolds
Benzodiazepine derivative () -O-(CH₂)₂F (5), -CF₃ (8) Fluorinated alkoxy, -CF₃ N/A Bioactive molecules

Research Findings and Implications

Electronic Effects: The trichloromethoxy group (-O-CCl₃) in the target compound provides moderate electron withdrawal (σ ≈ +0.45), positioning it between -O-CF₃ (σ ≈ +0.55) and non-halogenated alkoxy groups. This balance may optimize reactivity in electrophilic substitutions or metal-catalyzed couplings .

Steric Considerations : The bulkier -O-CCl₃ group compared to -O-CF₃ could hinder π-stacking interactions in solid-state applications but enhance selectivity in asymmetric synthesis .

Biological Activity

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, with the CAS number 1417567-37-3, is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C8H3F7OC_8H_3F_7O, with a molecular weight of 248 Da. Its structural features include a trifluoromethyl group and a trichloromethoxy moiety, which contribute to its lipophilicity and reactivity.

PropertyValue
Molecular FormulaC8H3F7O
Molecular Weight248 Da
LogP4.42
Polar Surface Area9 Å
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on enzyme inhibition and potential therapeutic applications.

Antiparasitic Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various parasites. For instance, analogs with similar structures have demonstrated significant potency against Plasmodium falciparum, the causative agent of malaria. The incorporation of fluorine atoms has been shown to improve metabolic stability and enhance efficacy in vitro .

Enzyme Inhibition

The compound's structural components suggest potential interactions with key enzymes involved in metabolic pathways. The presence of the trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions. Studies have documented that modifications to the aromatic ring can lead to improved inhibition rates against specific targets, such as reverse transcriptase enzymes .

Case Studies

  • Antiparasitic Efficacy : A study evaluated several analogs of fluorinated compounds, revealing that those with a trifluoromethyl group exhibited lower EC50 values, indicating higher potency against P. falciparum compared to non-fluorinated counterparts. The optimized derivatives showed improved oral bioavailability and reduced toxicity profiles in animal models .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar fluorinated compounds highlighted their favorable absorption characteristics and metabolic pathways. The presence of multiple fluorine atoms was linked to enhanced lipophilicity, which positively influenced their distribution in biological systems .

Structure-Activity Relationship (SAR)

The SAR studies have shown that the positioning of the trifluoromethyl group significantly impacts the biological activity of related compounds. For example, a study found that moving the trifluoromethyl group from para to ortho positions on the benzene ring altered the potency against certain enzymes by several folds . This highlights the importance of molecular configuration in developing effective therapeutic agents.

Q & A

Basic: What are the established synthetic routes for preparing 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, and what are their critical reaction parameters?

A common approach involves halogen exchange reactions. For example, methoxy groups can be converted to trichloromethoxy intermediates using reagents like Cl₂ or N-halo imides (e.g., 1,3-dibromo-5,5-dimethylhydantoin), followed by fluorination with HF or Olah’s reagent (70% HF/pyridine). Key parameters include reaction temperature (e.g., 100°C for halogen exchange) and solvent choice (e.g., THF for Grignard reactions). Side reactions, such as over-fluorination, are mitigated by controlling reagent stoichiometry and reaction time .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • X-ray crystallography is critical for resolving substituent positions and bond angles. For example, single-crystal studies at 294 K with R factor = 0.052 can confirm the spatial arrangement of fluorine and trichloromethoxy groups .
  • NMR spectroscopy (¹H/¹⁹F) identifies electronic environments: the trifluoromethyl group (-CF₃) shows a singlet near δ -60 ppm in ¹⁹F NMR, while the trichloromethoxy (-OCCl₃) group influences aromatic proton splitting patterns .

Advanced: How does the electron-withdrawing nature of substituents influence the reactivity of this compound in Diels-Alder reactions?

The -CF₃ and -OCCl₃ groups deactivate the benzene ring via inductive effects, reducing electrophilicity. However, the -OCCl₃ group can act as a directing group in cycloadditions. For example, with lithium diisopropylamide (LDA) in THF, the compound reacts with furan to yield 1,4-dihydro-1,4-epoxynaphthalenes. Kinetic studies show that elevated temperatures (40–60°C) accelerate regioselectivity by stabilizing transition states .

Advanced: What computational methods are suitable for modeling the compound’s stability under acidic or oxidative conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies (BDEs) for C-Cl and C-F bonds. Molecular dynamics simulations at varying pH levels (1–14) reveal hydrolysis pathways for -OCCl₃, which degrades to -OCHCl₂ under acidic conditions. Solvent models (e.g., PCM for THF) account for dielectric effects on reaction barriers .

Advanced: How can contradictory literature data on substituent effects in analogous compounds be resolved?

For example, conflicting reports on nitro-group orientation in derivatives like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene may arise from crystallographic vs. solution-state analyses. Systematic studies combining X-ray diffraction, variable-temperature NMR, and Hirshfeld surface analysis can reconcile discrepancies by identifying polymorphic forms or solvent-induced conformational changes .

Basic: What safety precautions are necessary when handling this compound, given its functional groups?

  • Toxicology : The trichloromethoxy group (-OCCl₃) may release HCl upon hydrolysis. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation. Avoid contact with strong bases or metals (e.g., Al, Mg) to prevent exothermic decomposition .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

  • Protection/deprotection : Use isocyanate protection for amino groups during fluorination to prevent side reactions (90% yield reported in similar systems) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility in SN2 reactions, while THF improves Grignard reagent compatibility .

Advanced: How can discrepancies in melting points or spectral data between batches be investigated?

  • Purity analysis : Combine HPLC (e.g., C18 column, acetonitrile/water gradient) with elemental analysis to detect trace impurities.
  • Isotopic labeling : Use ¹⁴C-labeled reagents to track byproducts during synthesis. For example, ¹⁴C-SCl₂ in dithiocarbonate formation identifies incomplete halogen exchange steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Reactant of Route 2
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

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